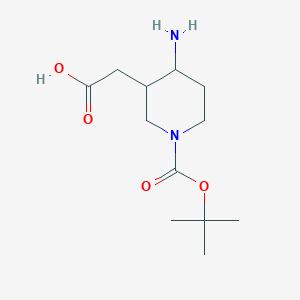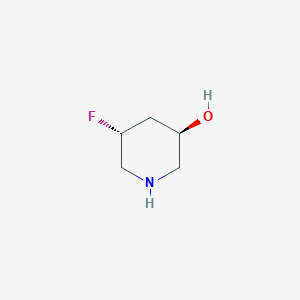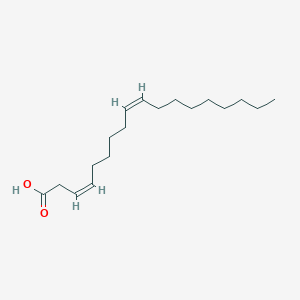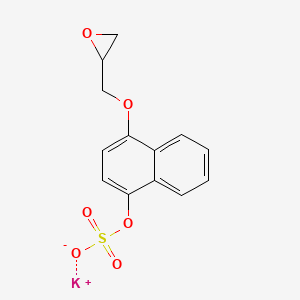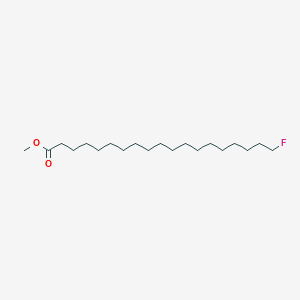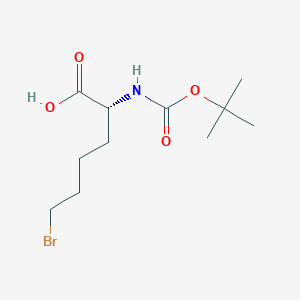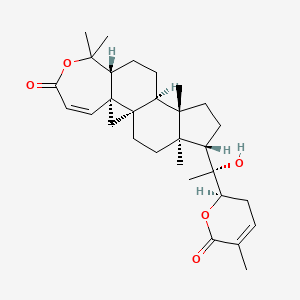
Kadsuphilactone B
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
Kadsuphilactone B is a nortriterpenoid compound isolated from the fruit of Schisandra chinensis. It has garnered significant attention due to its potent biological activities, particularly its ability to induce caspase-dependent apoptosis in human ovarian cancer cells .
Vorbereitungsmethoden
Synthetic Routes and Reaction Conditions
The isolation of Kadsuphilactone B involves a phytochemical study of Schisandra chinensis fruits. The process includes extraction with ethanol, followed by fractionation using Diaion HP-20 column chromatography with gradient mixtures of methanol and water as mobile phases .
Industrial Production Methods
Currently, there is limited information on the industrial production methods of this compound. Most of the available data pertains to laboratory-scale extraction and isolation from natural sources.
Analyse Chemischer Reaktionen
Types of Reactions
Kadsuphilactone B undergoes various chemical reactions, including oxidation, reduction, and substitution. These reactions are essential for modifying its structure and enhancing its biological activity .
Common Reagents and Conditions
Common reagents used in the reactions involving this compound include oxidizing agents like potassium permanganate and reducing agents such as sodium borohydride. The reactions typically occur under controlled temperature and pH conditions to ensure the desired product formation .
Major Products Formed
The major products formed from the reactions of this compound depend on the specific reagents and conditions used. For instance, oxidation reactions may yield hydroxylated derivatives, while reduction reactions can produce deoxygenated compounds .
Wissenschaftliche Forschungsanwendungen
Kadsuphilactone B has a wide range of scientific research applications:
Chemistry: It serves as a model compound for studying the chemical behavior of nortriterpenoids.
Biology: It is used to investigate the mechanisms of apoptosis and cell signaling pathways.
Wirkmechanismus
Kadsuphilactone B induces apoptosis in cancer cells through the activation of caspase-3, -8, and -9, and the cleavage of poly (ADP-ribose) polymerase. It also modulates the expression levels of B cell lymphoma 2 (Bcl-2) family proteins and the activation of mitogen-activated protein kinases (MAPKs) in a dose-dependent manner . These molecular targets and pathways are crucial for its pro-apoptotic activity.
Vergleich Mit ähnlichen Verbindungen
Similar Compounds
Kadsuphilactone B is structurally related to other nortriterpenoids isolated from Schisandra chinensis, such as schizandrin, deoxyschizandrin, and gomisin A .
Uniqueness
What sets this compound apart from its similar compounds is its potent cytotoxic activity against specific cancer cell lines and its ability to induce caspase-dependent apoptosis. This unique combination of properties makes it a promising candidate for further research and development in cancer therapy .
Eigenschaften
Molekularformel |
C30H42O5 |
|---|---|
Molekulargewicht |
482.6 g/mol |
IUPAC-Name |
(1S,3S,9R,12S,13S,16S,17R)-16-[(1R)-1-hydroxy-1-[(2R)-5-methyl-6-oxo-2,3-dihydropyran-2-yl]ethyl]-8,8,13,17-tetramethyl-7-oxapentacyclo[10.7.0.01,3.03,9.013,17]nonadec-4-en-6-one |
InChI |
InChI=1S/C30H42O5/c1-18-7-10-22(34-24(18)32)28(6,33)20-11-13-26(4)21-9-8-19-25(2,3)35-23(31)12-14-29(19)17-30(21,29)16-15-27(20,26)5/h7,12,14,19-22,33H,8-11,13,15-17H2,1-6H3/t19-,20-,21-,22+,26-,27+,28+,29+,30-/m0/s1 |
InChI-Schlüssel |
FSLAFDXATUXTAG-JHKRTFPPSA-N |
Isomerische SMILES |
CC1=CC[C@@H](OC1=O)[C@@](C)([C@H]2CC[C@@]3([C@@]2(CC[C@]45[C@H]3CC[C@@H]6[C@]4(C5)C=CC(=O)OC6(C)C)C)C)O |
Kanonische SMILES |
CC1=CCC(OC1=O)C(C)(C2CCC3(C2(CCC45C3CCC6C4(C5)C=CC(=O)OC6(C)C)C)C)O |
Herkunft des Produkts |
United States |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.


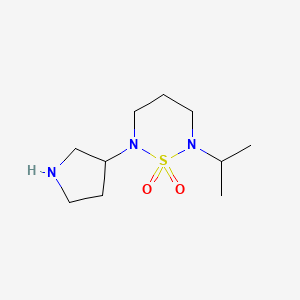


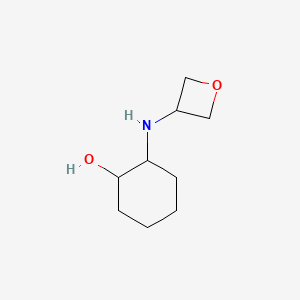
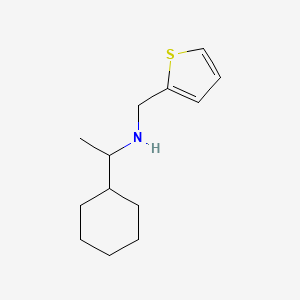
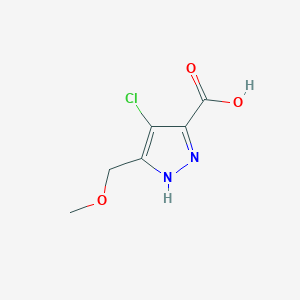
![2-(Tetrahydrofuran-2-yl)-3H-imidazo[4,5-b]pyridine](/img/structure/B13336894.png)
